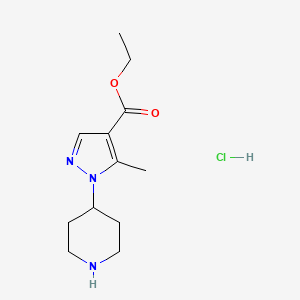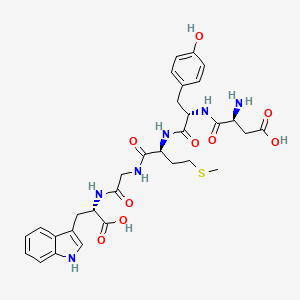
ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride
Descripción general
Descripción
Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride (EMPC-HCl) is a novel small molecule that has recently been synthesized and studied for its potential applications in scientific research. It is a piperidine-based compound that is composed of an ethyl group, a methyl group, a pyrazole ring, and a carboxylate group. EMPC-HCl is a water-soluble compound that has been shown to possess various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chemical Inhibition and Drug Metabolism
Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride serves as a potential chemical inhibitor in the study of cytochrome P450 (CYP) isoforms in human liver microsomes. Understanding the selectivity and potency of chemical inhibitors like this compound is crucial for predicting drug-drug interactions, a vital aspect of pharmacokinetics and drug development. The selectivity of inhibitors aids in identifying the specific CYP isoforms involved in drug metabolism, ensuring safer and more effective therapeutic outcomes (Khojasteh et al., 2011).
Synthesis and Industrial Production
In the context of synthetic chemistry, the compound is explored for optimizing synthetic routes, such as in the production of vandetanib, a therapeutic agent. By analyzing different synthetic routes, researchers aim to enhance yield, reduce costs, and improve the commercial viability of pharmaceutical compounds. This emphasizes the role of ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride in streamlining pharmaceutical manufacturing processes (Mi, 2015).
Biopolymer Modification and Application
The modification of biopolymers using chemical compounds, including ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride, demonstrates the compound's application in creating new materials with specific properties. These modifications can lead to the development of biopolymer ethers and esters that have potential applications in drug delivery systems, highlighting the intersection of materials science and pharmacology (Petzold-Welcke et al., 2014).
Heterocyclic Compound Synthesis
The compound plays a role in the synthesis of heterocyclic compounds, serving as a building block for creating a wide range of heterocyclic structures. This is significant for developing new pharmaceuticals, as many drugs contain heterocyclic cores due to their diverse pharmacological activities (Gomaa & Ali, 2020).
Mecanismo De Acción
Target of action
Compounds like this often target proteins or enzymes in the body. The specific targets would depend on the structure of the compound and its chemical properties. For example, some compounds might target receptors on cell surfaces, while others might interact with enzymes inside cells .
Mode of action
The compound would likely interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, or hydrophobic effects. This could cause a change in the shape or activity of the target protein, leading to a biological effect .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, it might inhibit an enzyme, blocking a specific pathway and preventing the production of certain molecules. Alternatively, it could activate a receptor, triggering a signaling pathway inside the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by its solubility, while its distribution could be affected by its size and charge. Its metabolism could involve various enzymes in the liver, and its excretion could occur through the kidneys .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, it might cause a change in gene expression, alter the behavior of cells, or lead to the death of harmful cells .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action. For example, certain conditions might enhance or inhibit its activity. Additionally, the compound’s stability could be affected by factors such as light, heat, and moisture .
Propiedades
IUPAC Name |
ethyl 5-methyl-1-piperidin-4-ylpyrazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-3-17-12(16)11-8-14-15(9(11)2)10-4-6-13-7-5-10;/h8,10,13H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBMUPUQHLDWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)







![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)


![N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1435600.png)